Carbonyl sulfide

Catalog No.
S596436
CAS No.
463-58-1
M.F
COS
M. Wt
60.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonyl sulfide

CAS Number

463-58-1

Product Name

Carbonyl sulfide

Molecular Formula

COS

Molecular Weight

60.08 g/mol

InChI

InChI=1S/COS/c2-1-3

InChI Key

JJWKPURADFRFRB-UHFFFAOYSA-N

SMILES

C(=O)=S

solubility

In water, 1,220 mg/L at 25 °C
Solubility at 1 atm (mL/mL): water 0.80 (12.5 °C)
Soluble in water
Soluble in ethanol
For more Solubility (Complete) data for Carbonyl sulfide (6 total), please visit the HSDB record page.

Synonyms

carbon oxysulfide, carbonyl sulfide

Canonical SMILES

C(=O)=S

The exact mass of the compound Carbonyl sulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1,220 mg/l at 25 °csolubility at 1 atm (ml/ml): water 0.80 (12.5 °c)soluble in watersoluble in ethanolsolubility at 1 atm (ml/ml): toluene 15.0 (22.0 °c)very soluble in carbon disulfide. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Carbonyl sulfide (COS) is a colorless, flammable gas that serves as a critical intermediate between carbon dioxide and carbon disulfide. In industrial procurement, it is primarily valued as a highly penetrative, non-ozone-depleting fumigant for agricultural commodities and as a selective reagent in the synthesis of thiocarbamate herbicides and aliphatic polyureas [1]. Unlike heavier sulfur compounds, COS possesses a boiling point of -50.2 °C, ensuring rapid dispersion and aeration in closed systems [2]. Its dual utility as a methyl bromide replacement and a phosgene alternative in organic synthesis makes it a strategic material for both post-harvest agricultural management and specialized chemical manufacturing.

Substituting carbonyl sulfide with traditional alternatives frequently compromises process viability and regulatory compliance. Methyl bromide, historically the gold standard for fumigation, is an ozone-depleting substance subject to strict global phase-outs under the Montreal Protocol[1]. Phosphine, the most common substitute, suffers from severe and growing insect resistance, requiring prolonged exposure times and posing spontaneous flammability risks. In chemical synthesis, substituting COS with carbon disulfide (CS2) alters the reaction pathway to yield dithiocarbamates rather than monothiocarbamates, while utilizing phosgene to achieve similar carbonylations introduces extreme acute toxicity hazards and corrosive hydrogen chloride byproducts [2]. Consequently, COS provides a non-interchangeable balance of specific reactivity, favorable desorption kinetics, and regulatory viability.

Grain Sorption and Post-Fumigation Aeration Efficiency

Carbonyl sulfide demonstrates significantly lower commodity sorption compared to traditional halogenated fumigants. In comparative trials on stored wheat, COS is absorbed much less strongly than methyl bromide, allowing for rapid desorption during the aeration phase [2]. Quantitative radiolabeling studies using 35S-COS show that total uptake across various grains remains below 0.4 mg/kg (COS equivalents), representing less than 0.07% of the total applied dose[1]. In contrast, methyl bromide exhibits high affinity for grain lipids and proteins, requiring extended aeration and leaving higher persistent residues.

Evidence DimensionGrain sorption and maximum residue uptake
Target Compound Data<0.4 mg/kg total uptake (COS equivalents)
Comparator Or BaselineMethyl bromide (Exhibits significantly higher sorption and persistent residue retention)
Quantified DifferenceCOS exhibits near-complete desorption with <0.07% of the applied dose retained.
Conditions4-day exposure at 50 mg/L on stored grains followed by standard aeration.

Enables faster turnaround times in grain silos and ensures compliance with strict dietary residue limits, reducing supply chain bottlenecks.

Efficacy Against Phosphine-Resistant Agricultural Pests

The emergence of phosphine-resistant insect strains threatens global grain storage, necessitating alternative fumigants. Carbonyl sulfide has been proven highly effective against resistant phenotypes. While phosphine-susceptible Sitophilus oryzae strains have LCt50 values of 0.63 to 1.44 mg·h/L, resistant strains require 8.37 to 30.65 mg·h/L—a 12.6- to 27.9-fold resistance ratio that often renders phosphine practically ineffective[1]. COS bypasses this resistance mechanism entirely, achieving 99% mortality across developmental stages at viable concentration-time (Ct) products (e.g., 13.80 mg/L·h for 99% kill), effectively neutralizing the resistance advantage [2].

Evidence DimensionEfficacy against resistant Sitophilus oryzae
Target Compound Data99% mortality achieved at standard Ct products (13.8 mg/L·h)
Comparator Or BaselinePhosphine (Requires up to 28-fold dose increases for resistant strains)
Quantified DifferenceCOS eliminates the 12x to 28x resistance survival gap seen with phosphine.
ConditionsFumigation of adult and egg stages of Sitophilus oryzae in sealed chambers.

Provides a critical procurement alternative for agricultural facilities facing endemic phosphine resistance where methyl bromide is legally prohibited.

Reagent Specificity in Thiocarbamate Synthesis

In the synthesis of agrochemicals and polymers, carbonyl sulfide offers distinct reactive advantages over carbon disulfide (CS2) and phosgene. When reacted with amines, COS directly yields monothiocarbamates, which are essential precursors for specific herbicides[1]. Substituting CS2 in the same reaction yields dithiocarbamates, requiring additional desulfurization or functionalization steps to achieve the desired oxygen-containing product [2]. Furthermore, unlike phosgene, which generates highly corrosive HCl gas upon reaction with nucleophiles, COS reactions release H2S, which can be efficiently captured and recycled via the Claus process, significantly reducing the metallurgical requirements for reactor vessels [1].

Evidence DimensionPrimary reaction product with amines
Target Compound DataDirect formation of monothiocarbamates
Comparator Or BaselineCarbon disulfide (Forms dithiocarbamates)
Quantified DifferenceEliminates the need for secondary oxygenation/desulfurization steps required when using CS2.
ConditionsNucleophilic addition of amines in organic synthesis.

Streamlines the manufacturing process for thiocarbamate herbicides and reduces the need for extreme-hazard containment protocols associated with phosgene.

Post-Harvest Grain and Commodity Fumigation

Carbonyl sulfide is procured as a direct drop-in replacement for methyl bromide in quarantine and pre-shipment treatments. It is particularly valuable in regions where phosphine-resistant insect populations are endemic, as its unique mode of action bypasses established resistance mechanisms while maintaining low residue profiles on durable commodities[1].

Industrial Synthesis of Thiocarbamate Herbicides

Chemical manufacturers utilize COS as a highly specific carbonylating and thiolating agent. By selecting COS over carbon disulfide, facilities can directly synthesize monothiocarbamates without requiring secondary desulfurization steps, streamlining the production of critical agrochemicals [2].

Phosgene-Free Polyurea and Peptide Synthesis

In advanced materials and pharmaceutical intermediate manufacturing, COS serves as a safer alternative to phosgene. It enables the formation of aliphatic polyureas and N-carboxyanhydrides without generating highly corrosive hydrogen chloride byproducts, thereby lowering the metallurgical requirements for reaction vessels and improving overall plant safety [2].

Physical Description

Carbonyl sulfide is a colorless, poisonous, flammable gas with a distinct sulfide odor. The gas is toxic and narcotic in low concentrations and presents a moderate fire hazard. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. It is used in the synthesis of organic thio compounds.
Gas or Vapor
Colorless gas with a rotten egg odor; [CHEMINFO MSDS]
Colorless, poisonous and glammable gas with a distinct sulfide odor.

Color/Form

Colorless gas

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

59.96698579 g/mol

Monoisotopic Mass

59.96698579 g/mol

Boiling Point

-50 °C

Heavy Atom Count

3

Vapor Density

2.1 (Air = 1) (gas)

Density

2.456 g/L
Liquid density (174 K): 1.274 g/cu cm. Vapor density (25 °C, 1 atm): 2.849 g/L

LogP

log Kow = -1.33 (est)

Odor

Odorless when very pure
Typical sulfide odor except when pure

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, sulfur oxides.
When heated to decomposition it emits toxic fumes of /carbon monoxide/.

Melting Point

-138.8 °C
-58.4 °F

UNII

871UI0ET21

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H315 (24.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (24.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IIDENTIFICATION: Carbonyl sulfide is a colorless gas. It has an odor like rotten eggs unless very pure, in which case it is odorless. It is very soluble in water. USE: Carbonyl sulfide is an important commercial chemical. It is used to make certain herbicides and other chemicals. It is also used to fumigate grain in some countries. It is currently not registered for fumigant use in the US. EXPOSURE: Carbonyl sulfide is a component in the natural sulfur cycle. It is the most abundant sulfur compound in the atmosphere. It occurs in the atmosphere from reactions by other compounds with sunlight. It is released to the atmosphere from natural sources like salt marshes, soil, plant roots, manure, compost, microorganisms and volcanoes. It is also produced by man-made sources like diesel engines, natural gas and refinery emissions, coal-fired power plants, fish processing, making synthetic fibers, burning trash and biogas processes. Workers who use carbonyl sulfide may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in air and smoking cigarettes. If carbonyl sulfide is released to the environment, it will be broken down in air over several years. It is not expected be broken down by sunlight. It will move into air from moist soil and water surfaces. In water, it will break down gradually into carbon dioxide and hydrogen. It is expected to move through soil. It is not expected to build up in fish. RISK: Data on the potential for carbonyl sulfide to produce toxic effects in humans were not available. Inhalation data were considered inadequate for evaluation. Effects to the brain were reported in laboratory animals breathing in carbonyl sulfide. The central nervous system is affected as indicated by lack of coordination, circling, head tilting, tremors and convulsions at extremely high inhalation doses. Death occurred in some animals. No effects were reported at much lower dose inhalation exposures over time. Data on the potential for carbonyl sulfide to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for carbonyl sulfide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

9410.0 [mmHg]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Compressed Gas;Acute Toxic;Irritant

Other CAS

463-58-1

Absorption Distribution and Excretion

Carbonyl sulfide is absorbed via the respiratory tract based on the finding of histological damage in the brains of rats exposed to carbonyl sulfide gas.
Carbonyl sulfide, a new hydrophobic and volatile metabolite of disulfiram was found in blood samples from alcoholics treated with single or repeated doses of disulfiram. The dosage schedule included 400 mg of disulfiram every second or third day. After an interval of 3 days with no treatment, all were given a dose of 400 mg and blood samples taken before ingestion and 4 hr after ingestion. Of the samples take before this last dose, five had detectable concentrations of carbonyl sulfide (10 to 54 nmol/L) and the sixth was negative. In the samples taken after 4 hr, the carbony sulfide concentrations were higher in all subjects. Four subjects had carbonyl sulfide concentrations in the range 20 to 60 nmol/L. Two subjects showed 30-fold increases: from 10 to 28 nmol/L and from 16 to 540 nmol/L.

Metabolism Metabolites

In vitro studies suggest that carbonyl sulfide is metabolized to hydrogen sulfide and thiosulfate ... and in vivo evidence suggests that it is metabolized by carbonic anhydrase ... and the mixed function oxidase enzyme system to carbon dioxide.
Pre-exposure to acetazolamide (a carbonic anhydrase inhibitor) resulted in a decrease in mortality in rats exposed via intraperitoneal injection to a lethal dose of carbonyl sulfide ... There is also in vitro evidence that carbonyl sulfide is metabolized by the mixed-function oxidase enzyme system to carbon dioxide ... However, the metabolism was not inhibited by the cytochrome P-450 monooxygenase inhibitors (SKF 525-A, 4-methylpyrazole, metyrapone) or substrate (carbon disulfide).
... Studies on carbon disulfide metabolism using rat-liver microsomes ... demonstrated that carbonyl sulfide is an intermediate in formation of carbon dioxide ... The first step is microsomal cytochrome P450-mediated, NADPH-dependent ... & common by-product, atomic sulfur, seems ... Implicated in inhibition of P450 by carbon disulfide and by carbonyl sulfide.
Carbonyl sulfide is evidently metabolized to hydrogen sulfide by carbonic anhydrase. It is the hydrogen sulfide produced that is responsible for carbonyl sulfide toxicity.
... In microsomes, (CS2) metabolism was increased by phenobarbital pretreatment of the rats and decreased with pretreatment of the rats with cobaltous chloride. In both microsomes and hepatocytes, CS2 metabolism was inhibited by SKF-525A. Carbon dioxide (CO2) was the major volatile metabolite of CS2 in hepatocytes, and carbonyl sulfide (COS) was the major volatile metabolite in microsomal incubations. Addition of cytosol to microsomal incubations shifted the predominant volatile metabolite from COS to CO2 but did not change total volatile metabolite formation. Acetazolamide, a carbonic anhydrase inhibitor, significantly decreased COS metabolism but not CS2 metabolism in isolated hepatocytes or microsomes fortified with dialyzed cytosol. When [(18)O]H2O was included in incubations of microsomes and CS2, a substantial portion of the resulting COS was [(18)O] enriched.

Wikipedia

Carbonyl sulfide

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 4th degree, Reactive - 1st degree

Methods of Manufacturing

Hydrolysis of ammonium or potassium thiocyanate.
Production of carbonyl sulfide may be by the reaction of carbon monoxide with sulfur, reduction of sulfur dioxide with carbon, or hydrolysis of carbon disulfide. Small amounts of carbonyl sulfide invariably are formed when carbonaceous fuel is pyrolyzed in the presence of oxygen, steam, and sulfur compounds; the removal of carbonyl sulfide from these gas streams is the subject of many studies.
Reaction of phosgene with cadmium sulfide.

General Manufacturing Information

Petrochemical Manufacturing
Carbon oxide sulfide (COS): ACTIVE
Carbonyl sulfide occurs as a by-product in the manufacture of carbon disulfide and is an impurity in some natural gases, in many manufactured fuel gases and refinery gases, and in combustion products of sulfur-containing fuels.
CSIRO Australia and the global industrial gas company the BOC Group have signed a deal to deliver to the international market new alternative fumigants for treating soil, timber insect pests, weeds and diseases. CSIRO and BOC have agreed to commercialize ethanedinitrile (EDN) and carbonyl sulfide (COS) as alternatives for methyl bromide which is being phased out under the Montreal Protocol. EDN will initially be targeted to soil timber and devitilization of grain application in the label submitted with the registration data while COS is targeted to fumigation of durables. Applications targeting quarantine issues are being developed and will be added to the label as accepted by quarantines authorities. Data for registration was submitted in June 2005 to the Australian Pesticides and Veterinary Medicines Authority (APVMA) and the process is progressing. Negotiations for the supply of both fumigants are underway. BOC plan on introduce these alternatives, initially into the South Pacific market, to satisfy the needs of growers, fumigators and producers who have been willing to participate in the development phase. The driver for this has been due to problems being experienced with many of the current replacements for methyl bromide.

Analytic Laboratory Methods

Measurement of gaseous pollutants including carbonyl sulfide using a mobile fourier transform infrared system.
Air pollutants including carbonyl sulfide (7.5 ppm) are determined in 100 uL samples by a direct in situ gas chromatography analysis with a helium ionization detector. Chromosil 310 column is used.
Methods described for measuring carbonyl sulfide at low concentration levels (1-120 ppm) were mass spectrometry, gas chromatography with an electron capture detector and ir analyzer.
Sulfur-flux from soil was determined by a dynamic emission chamber technique to contain carbonyl sulfide. The sulfur-flux was 0.002-152 g sulfur/cu m-year.

Clinical Laboratory Methods

Using a proteomic-based approach we have investigated possible altered expression of a range of cerebral spinal fluid (CSF) proteins following exposure to the neurotoxicant carbonyl sulfide(COS). CSF is ideal for the investigation of markers of brain injury or disease since it is secreted from several central nervous system structures and changes in the CSF composition may reflect brain insult and many pathological processes. Animals were placed in exposure chambers and were exposed to 0 ppm or 500 ppm COS for 1, 2 or 3 days, 6 hr per day. After the last inhalation exposure, 50-70 uL CSF sample was obtained by lumbar puncture. CSF samples were analyzed by electrospray ionization mass spectrometry (ESI-MS) on either a Premier quadrupole time-of-flight (QTOF) or an Agilent 6340 ion trap and by matrix-assisted laser desorption/ionization (MALDI)-MS on a 4800 MALDI-TOF/TOF analyzer. The dynamic range of abundance of the identified proteins spanned over more than three orders of magnitude. The four most abundant proteins identified (albumin, cystatin C, serotransferrin, transthyretin) are major proteins that are present in both CSF and blood at high levels but the fifth most abundant protein identified (prostaglandin H2D isomerase) is the second most abundant protein in human CSF and is secreted and synthesized in the rat central nervous system. No significant differences were observed between COS-treated CSF samples and the control CSF samples because of blood contamination. Quantitative MS protein analyses of rat CSF is limited by the low sample volumes that can practicably be obtained from rats and the low protein concentrations in rat CSF ...

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Contents under pressure. Storage class (TRGS 510): Gases

Interactions

Carbonyl sulfide (COS) is acutely toxic to rats, with an LD50 of 22.5 mg/kg, ip. COS is partly metabolized in vivo to hydrogen sulfide. Pretreatment of rats with acetazolamide, reduced the blood levels of hydrogen sulfide and decreased the toxicity of COS. Sodium nitrite pretreatment also protected animals against COS toxicity. Acetazolamide had no effect on hydrogen sulfide toxicity per se.
Pre-exposure to acetazolamide (a carbonic anhydrase inhibitor) resulted in a decrease in mortality in rats exposed via intraperitoneal injection to a lethal dose of carbonyl sulfide ... There is also in vitro evidence that carbonyl sulfide is metabolized by the mixed-function oxidase enzyme system to carbon dioxide ... However, the metabolism was not inhibited by the cytochrome P-450 monooxygenase inhibitors (SKF 525-A, 4-methylpyrazole, metyrapone) or substrate (carbon disulfide).
... In microsomes, (CS2) metabolism was increased by phenobarbital pretreatment of the rats and decreased with pretreatment of the rats with cobaltous chloride. In both microsomes and hepatocytes, CS2 metabolism was inhibited by SKF-525A. Carbon dioxide (CO2) was the major volatile metabolite of CS2 in hepatocytes, and carbonyl sulfide (COS) was the major volatile metabolite in microsomal incubations. Addition of cytosol to microsomal incubations shifted the predominant volatile metabolite from COS to CO2 but did not change total volatile metabolite formation. Acetazolamide, a carbonic anhydrase inhibitor, significantly decreased COS metabolism but not CS2 metabolism in isolated hepatocytes or microsomes fortified with dialyzed cytosol. When [(18)O]H2O was included in incubations of microsomes and CS2, a substantial portion of the resulting COS was [(18)O] enriched.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 04-14-2024

Carolyn M Levinn, Jenna L Mancuso, Rachel E Lutz, Haley M Smith, Christopher H Hendon, Michael D Pluth
PMID: 33818104   DOI: 10.1021/acs.joc.0c02778

Abstract

Hydrogen sulfide (H
S) is an important biomolecule, and self-immolative thiocarbamates have shown great promise as triggerable H
S donors with suitable analogous control compounds; however, thiocarbamates with electron-deficient payloads are less efficient H
S donors. We report here the synthesis and study of a series of
-methylated esterase-triggered thiocarbamates that block the postulated unproductive deprotonation-based pathway for these compounds. The relative reaction profiles for H
S release across a series of electron-rich and electron-poor N-Me aniline payloads are examined experimentally and computationally. We show that thiocarbamate
-methylation does block some side reactivity and increases the H
S release profiles for electron-poor donors. Additionally, we show that isothiocyanate release is not a competitive pathway, and rather that the reduced efficiency of electron-poor donors is likely due to other side reactions.


Surface characterization of metal oxides-supported activated carbon fiber catalysts for simultaneous catalytic hydrolysis of carbonyl sulfide and carbon disulfide

Kunlin Li, Chi Wang, Ping Ning, Kai Li, Xin Sun, Xin Song, Yi Mei
PMID: 32819698   DOI: 10.1016/j.jes.2020.03.019

Abstract

The sol-gel method was used to synthesize a series of metal oxides-supported activated carbon fiber (ACF) and the simultaneous catalytic hydrolysis activity of carbonyl sulfide (COS) and carbon disulfide (CS
) at relatively low temperatures of 60°C was tested. The effects of preparation conditions on the catalyst properties were investigated, including the kinds and amount of metal oxides and calcination temperatures. The activity tests indicated that catalysts with 5 wt.% Ni after calcining at 400°C (Ni(5)/ACF(400)) had the best performance for the simultaneous catalytic hydrolysis of COS and CS
. The surface and structure properties of prepared ACF were characterized by scanning electron microscope-energy disperse spectroscopy (SEM-EDS), Brunauer-Emmett-Teller (BET), X-ray diffraction (XRD), carbon dioxide-temperature programmed desorption (CO
-TPD) and diffuse reflectance Fourier transform infrared reflection (DRFTIR). And the metal cation defects were researched by electron paramagnetic resonance (EPR) method. The characterization results showed that the supporting of Ni on the ACF made the ACF catalyst show alkaline and increased the specific surface area and the number of micropores, then improved catalytic hydrolysis activity. The DRFTIR results revealed that -OH species could facilitate the hydrolysis of COS and CS
; -COO and -C-O species could facilitate the oxidation of catalytic hydrolysate H
S. And the EPR results showed that high calcination temperature conditions provide more active reaction center for the COS and CS
adsorption.


Insights into the Mechanism of Thiol-Triggered COS/H

Shengchao Zhou, Yujie Mou, Miao Liu, Qian Du, Basharat Ali, Jurupula Ramprasad, Chunhua Qiao, Li-Fang Hu, Xingyue Ji
PMID: 32496068   DOI: 10.1021/acs.joc.0c00559

Abstract

The hydrolysis of carbonyl sulfide (COS) to form H
S by carbonic anhydrase has been demonstrated to be a viable strategy to deliver H
S in a biological system. Herein, we describe
-dithiasuccinoyl amines as thiol-triggered COS/H
S donors. Notably, thiol species especially GSH and homocysteine can trigger the release of both COS and H
S directly from several specific analogues via an unexpected mechanism. Importantly, two representative analogues
and
show intracellular H
S release, and
imparts potent anti-inflammatory effects in LPS-challenged microglia cells. In conclusion,
-dithiasuccinoyl amine could serve as promising COS/H
S donors for either H
S biological studies or H
S-based therapeutics development.


Differential responses to two heatwave intensities in a Mediterranean citrus orchard are identified by combining measurements of fluorescence and carbonyl sulfide (COS) and CO

Amnon Cochavi, Madi Amer, Rafael Stern, Fyodor Tatarinov, Mirco Migliavacca, Dan Yakir
PMID: 33525059   DOI: 10.1111/nph.17247

Abstract

The impact of extreme climate episodes such as heatwaves on plants physiological functioning and survival may depend on the event intensity, which requires quantification. We unraveled the distinct impacts of intense (HW) and intermediate (INT) heatwave days on carbon uptake, and the underlying changes in the photosynthetic system, in a Mediterranean citrus orchard using leaf active (pulse amplitude modulation; PAM) and canopy level passive (sun-induced; SIF) fluorescence measurements, together with CO
, water vapor, and carbonyl sulfide (COS) exchange measurements. Compared to normal (N) days, gross CO
uptake fluxes (gross primary production, GPP) were significantly reduced during HW days, but only slightly decreased during INT days. By contrast, COS uptake flux and SIF
(at 760 nm) decreased during both HW and INT days, which was reflected in leaf internal CO
concentrations and in nonphotochemical quenching, respectively. Intense (HW) heatwave conditions also resulted in a substantial decrease in electron transport rates, measured using leaf-scale fluorescence, and an increase in the fractional energy consumption in photorespiration. Using the combined proxy approach, we demonstrate a differential ecosystem response to different heatwave intensities, which allows the trees to preserve carbon assimilation during INT days but not during HW days.


Influence of dissolved organic matter on carbonyl sulfide and carbon disulfide formation from cysteine during sunlight photolysis

Mahsa Modiri Gharehveran, Ethan Hain, Lee Blaney, Amisha D Shah
PMID: 32966465   DOI: 10.1039/d0em00219d

Abstract

Carbonyl sulfide (COS) and carbon disulfide (CS2) are important atmospheric gases that are formed from organic sulfur precursors present in natural waters when exposed to sunlight. However, it remains unclear how specific water constituents, such as dissolved organic matter (DOM), affect COS and CS2 formation. To better understand the role of DOM, irradiation experiments were conducted in O2-free synthetic waters containing four different DOM isolates, acquired from freshwater to open ocean sources, and the sulfur-based amino acid, cysteine (CYS). CYS is a known natural precursor of COS and CS2. Results indicated that COS formation did not vary strongly with DOM type, although small impacts were observed on the kinetic patterns. COS formation also increased with increasing CYS concentration but decreased with increasing DOM concentration. Quenching experiments indicated that ˙OH was not involved in the rate-limiting step of COS formation, whereas excited triplet states of DOM (3CDOM*) were plausibly involved, although the quenching agents used to remove 3CDOM* may have reacted with the CYS-derived intermediates as well. CS2 was not formed under any of the experimental conditions. Overall, DOM-containing synthetic waters had a limited to no effect towards forming COS and CS2, especially when compared to the higher concentrations formed in sunlit natural waters, as examined previously. The reasons behind this limited effect need to be explored further but may be due to the additional water quality constituents present in these natural waters. The findings of this study imply that multiple variables beyond DOM govern COS and CS2 photoproduction when moving from freshwaters to open ocean waters.


Fungal Carbonyl Sulfide Hydrolase of Trichoderma harzianum Strain THIF08 and Its Relationship with Clade D β-Carbonic Anhydrases

Yoshihito Masaki, Ryuka Iizuka, Hiromi Kato, Yuka Kojima, Takahiro Ogawa, Makoto Yoshida, Yasuhiko Matsushita, Yoko Katayama
PMID: 34024869   DOI: 10.1264/jsme2.ME20058

Abstract

Carbonyl sulfide (COS) is the most abundant and long-lived sulfur-containing gas in the atmosphere. Soil is the main sink of COS in the atmosphere and uptake is dominated by soil microorganisms; however, biochemical research has not yet been conducted on fungal COS degradation. COS hydrolase (COSase) was purified from Trichoderma harzianum strain THIF08, which degrades COS at concentrations higher than 10,000 parts per million by volume from atmospheric concentrations, and its gene cos (492 bp) was cloned. The recombinant protein purified from Escherichia coli expressing the cos gene converted COS to H
S. The deduced amino acid sequence of COSase (163 amino acids) was assigned to clade D in the phylogenetic tree of the β-carbonic anhydrase (β-CA) family, to which prokaryotic COSase and its structurally related enzymes belong. However, the COSase of strain THIF08 differed from the previously known prokaryotic COSase and its related enzymes due to its low reactivity to CO
and inability to hydrolyze CS
. Sequence comparisons of the active site amino acids of clade D β-CA family enzymes suggested that various Ascomycota, particularly Sordariomycetes and Eurotiomycetes, possess similar enzymes to the COSase of strain THIF08 with >80% identity. These fungal COSase were phylogenetically distant to prokaryotic clade D β-CA family enzymes. These results suggest that various ascomycetes containing COSase contribute to the uptake of COS by soil.


Gaseous signaling molecules as potential therapeutic agents

Zhang-Jian Huang, Bing-He Wang
PMID: 32402404   DOI: 10.1016/S1875-5364(20)30034-0

Abstract




Alkylamine-Substituted Perthiocarbamates: Dual Precursors to Hydropersulfide and Carbonyl Sulfide with Cardioprotective Actions

Vinayak S Khodade, Blaze M Pharoah, Nazareno Paolocci, John P Toscano
PMID: 32058717   DOI: 10.1021/jacs.9b12180

Abstract

The recent discovery of hydropersulfides (RSSH) in mammalian systems suggests their potential roles in cell signaling. However, the exploration of RSSH biological significance is challenging due to their instability under physiological conditions. Herein, we report the preparation, RSSH-releasing properties, and cytoprotective nature of alkylamine-substituted perthiocarbamates. Triggered by a base-sensitive, self-immolative moiety, these precursors show efficient RSSH release and also demonstrate the ability to generate carbonyl sulfide (COS) in the presence of thiols. Using this dually reactive alkylamine-substituted perthiocarbamate platform, the generation of both RSSH and COS is tunable with respect to half-life, pH, and availability of thiols. Importantly, these precursors exhibit cytoprotective effects against hydrogen peroxide-mediated toxicity in H9c2 cells and cardioprotective effects against myocardial ischemic/reperfusion injury, indicating their potential application as new RSSH- and/or COS-releasing therapeutics.


A naphthalimide derivative can release COS and form H

Wuyang Hua, Jian Zhao, Shaohua Gou
PMID: 32297624   DOI: 10.1039/d0an00371a

Abstract

As an important gasotransmitter, hydrogen sulfide having multiple biological roles cannot be easily probed in cells. In this study, a light controllable H
S donor, Nap-Sul-ONB, derived from naphthalimide was developed. Under the irradiation of 365 nm light, a readily controlled stimulus, the donor could release COS to form H
S and exhibit turn on fluorescence to indicate the release of payload and its cellular location. Besides, the ROS scavenging ability and cell protective effect of Nap-Sul-ONB against endogenous and exogenous ROS were studied. The results showed that upon 365 nm light irradiation, Nap-Sul-ONB could reduce the cellular ROS level and increase the survival rate of PMA-treated cells.


Enumeration of Chemoorganotrophic Carbonyl Sulfide (COS)-degrading Microorganisms by the Most Probable Number Method

Hiromi Kato, Takahiro Ogawa, Hiroyuki Ohta, Yoko Katayama
PMID: 32350165   DOI: 10.1264/jsme2.ME19139

Abstract

Carbonyl sulfide (COS) is the most abundant sulfur compound in the atmosphere, and, thus, is important in the global sulfur cycle. Soil is a major sink of atmospheric COS and the numerical distribution of soil microorganisms that degrade COS is indispensable for estimating the COS-degrading potential of soil. However, difficulties are associated with counting COS-degrading microorganisms using culture-dependent approaches, such as the most probable number (MPN) method, because of the chemical hydrolysis of COS by water. We herein developed a two-step MPN method for COS-degrading microorganisms: the first step for chemoorganotrophic growth that supported a sufficient number of cells for COS degradation in the second step. Our new MPN analysis of various environmental samples revealed that the cell density of COS-degrading microorganisms in forest soils ranged between 10
and 10
MPN (g dry soil)
, which was markedly higher than those in volcanic deposit and water samples, and strongly correlated with the rate of COS degradation in environmental samples. Numerically dominant COS degraders that were isolated from the MPN-positive culture were related to bacteria in the orders Bacillales and Actinomycetales. The present results provide numerical evidence for the ubiquity of COS-degrading microbes in natural environments.


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